molecular formula C10H15BO3 B6304044 4-Ethoxy-3-ethylphenylboronic acid CAS No. 2121512-95-4

4-Ethoxy-3-ethylphenylboronic acid

Cat. No.: B6304044
CAS No.: 2121512-95-4
M. Wt: 194.04 g/mol
InChI Key: RCWDMKYCDBVVEY-UHFFFAOYSA-N
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Description

4-Ethoxy-3-ethylphenylboronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with ethoxy and ethyl groups. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-3-ethylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 4-ethoxy-3-ethylphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-ethylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

    Esterification: The boronic acid group can react with alcohols to form boronate esters.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Boronate Esters: From esterification reactions.

Scientific Research Applications

4-Ethoxy-3-ethylphenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: The parent compound without ethoxy and ethyl substitutions.

    4-Methoxyphenylboronic Acid: Similar structure with a methoxy group instead of an ethoxy group.

    3-Ethylphenylboronic Acid: Lacks the ethoxy group but has the ethyl substitution.

Uniqueness

4-Ethoxy-3-ethylphenylboronic acid is unique due to the presence of both ethoxy and ethyl groups on the phenyl ring. These substitutions can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(4-ethoxy-3-ethylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-3-8-7-9(11(12)13)5-6-10(8)14-4-2/h5-7,12-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWDMKYCDBVVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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